4-Cyclopropyl-3-methoxyaniline
Overview
Description
4-Cyclopropyl-3-methoxyaniline is an organic compound with the molecular formula C10H13NO. It is characterized by a cyclopropyl group attached to the fourth carbon and a methoxy group attached to the third carbon of an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-3-methoxyaniline typically involves the following steps:
Nitration of Aniline Derivatives: The starting material, aniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction of Nitro Group: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methoxylation: The methoxy group is introduced via methylation reactions, typically using methyl iodide and a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and continuous flow reactors are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclopropyl-3-methoxyaniline derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cyclopropyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted aniline derivatives with various functional groups.
Scientific Research Applications
4-Cyclopropyl-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-3-methoxyaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
4-Cyclopropyl-3-methylaniline: Similar structure but with a methyl group instead of a methoxy group.
4-Cyclopropyl-3-ethoxyaniline: Similar structure but with an ethoxy group instead of a methoxy group.
4-Cyclopropyl-3-hydroxyaniline: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: 4-Cyclopropyl-3-methoxyaniline is unique due to its specific combination of cyclopropyl and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-cyclopropyl-3-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-6-8(11)4-5-9(10)7-2-3-7/h4-7H,2-3,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKRRCJBTMWVPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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